molecular formula C20H18BrN3O2 B2991414 (3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone CAS No. 1706051-23-1

(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2991414
CAS No.: 1706051-23-1
M. Wt: 412.287
InChI Key: PSOXZWYERBFGEA-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H18BrN3O2 and its molecular weight is 412.287. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Properties and Quantum Chemistry Calculations

The electronic absorption, excitation, and fluorescence properties of compounds similar to (3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone have been studied in various solvents. These studies, supported by quantum chemistry calculations using DFT and TD-DFT/B3lyp/6–31+G(d,p) methods, help understand the effects of structure and environment on these compounds' spectroscopic properties. Such research indicates potential applications in materials science, particularly in designing materials with specific optical properties (Al-Ansari, 2016).

Synthesis and Chemical Reactions

Research has explored the synthesis and reactions of various quinoxaline derivatives, highlighting their versatility and potential in medicinal chemistry and materials science. For instance, studies on the bromination of quinoxaline derivatives and their subsequent reactions with nucleophilic reagents demonstrate their utility in creating diverse chemical structures, which could be foundational in developing new therapeutic agents or functional materials (Badr et al., 1983).

Antioxidant Properties

The synthesis and analysis of this compound derivatives have shown effective antioxidant power. Research involving similar compounds, such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its bromine derivatives, has revealed their potent antioxidant and radical scavenging abilities. These findings suggest potential applications in developing antioxidant therapies or protective agents against oxidative stress-related damage (Çetinkaya et al., 2012).

Antimicrobial and Antimalarial Activities

New quinoline-based 1,2,3-triazoles, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antimalarial activities. Such research underscores the potential of these compounds in developing new treatments for infectious diseases, contributing to the ongoing search for effective antimicrobial and antimalarial agents (Parthasaradhi et al., 2015).

Fluorescence Derivatization for High-Performance Liquid Chromatography

Quinoxalinone derivatives, closely related to the compound of interest, have been explored as fluorescence derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application highlights their potential in analytical chemistry, particularly in enhancing the sensitivity and selectivity of HPLC analyses for various organic compounds, thereby supporting research in biochemistry, pharmacology, and environmental science (Yamaguchi et al., 1985).

Future Directions

Piperidine derivatives, including “(3-Bromophenyl)(4-(quinoxalin-2-yloxy)piperidin-1-yl)methanone”, are an active area of research due to their importance in drug design . Future research may focus on exploring the biological activities of these compounds and developing efficient synthesis methods.

Mechanism of Action

Properties

IUPAC Name

(3-bromophenyl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2/c21-15-5-3-4-14(12-15)20(25)24-10-8-16(9-11-24)26-19-13-22-17-6-1-2-7-18(17)23-19/h1-7,12-13,16H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOXZWYERBFGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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